N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide
CAS No.:
Cat. No.: VC15802198
Molecular Formula: C22H19NO5S
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19NO5S |
|---|---|
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C22H19NO5S/c1-15-7-9-17(10-8-15)29(25,26)23-19-14-21-20(27-11-12-28-21)13-18(19)22(24)16-5-3-2-4-6-16/h2-10,13-14,23H,11-12H2,1H3 |
| Standard InChI Key | ATXWKJYQISBOKO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2C(=O)C4=CC=CC=C4)OCCO3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₂₂H₁₉NO₅S and a molecular weight of 409.5 g/mol. Its structure combines a 2,3-dihydrobenzo[b][1, dioxin scaffold substituted with a benzoyl group at position 7 and a 4-methylbenzenesulfonamide moiety at position 6 (Figure 1).
Table 1: Key Molecular Properties
Structural Analogues
The benzodioxin-sulfonamide scaffold is shared with compounds like N-(2,3-dihydrobenzo[b][1, dioxin-6-yl) derivatives, which exhibit diverse bioactivities . For example, 7-benzyl-N-(2,3-dihydrobenzo[b] dioxin-6-yl)-1,3-dimethylpyrrolo[2,3-d]pyrimidine-6-carboxamide (PubChem CID: 42217353) shows structural similarities but differs in substituents .
Synthesis and Preparation
Synthetic Routes
While no direct synthesis protocols are reported for this compound, analogous benzenesulfonamides are typically synthesized via:
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Sulfonylation: Reacting amines with sulfonyl chlorides . For example, N-(2-formylphenyl)-4-methylbenzenesulfonamide derivatives are prepared using pyridine as a base .
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Coupling Reactions: Combining benzodioxin intermediates with activated sulfonamide groups . A related protocol for N-(2,3-dihydrobenzo[b] dioxin-6-yl)methanone derivatives involves reductive amination .
Table 2: Key Reaction Conditions for Analogues
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Sulfonylation | 4-methylbenzenesulfonyl chloride, pyridine, DCM, 0°C to RT | 51–62% | |
| Reductive Amination | NaBH₄, MeOH/DCM, −10°C to RT | 84–90% |
Challenges in Synthesis
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Steric Hindrance: Bulky substituents on the benzodioxin ring may reduce reaction efficiency .
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Purification: Column chromatography is often required due to byproducts .
| Compound | Target Cell Line | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|---|
| 37 (Triazine-sulfonamide) | HCT-116 | 36 | Caspase activation | |
| 46 (Naphthyl-sulfonamide) | MCF-7 | 11 | G2/M cell cycle arrest |
Research Gaps and Limitations
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Synthetic Data: No optimized protocols for large-scale production.
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Biological Profiling: Absence of in vitro cytotoxicity or pharmacokinetic data.
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Mechanistic Studies: Unclear whether activity stems from sulfonamide or benzodioxin moieties .
Future Directions
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